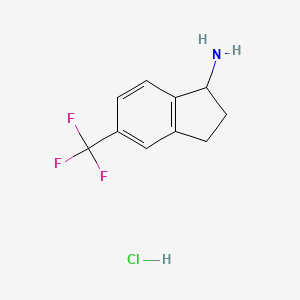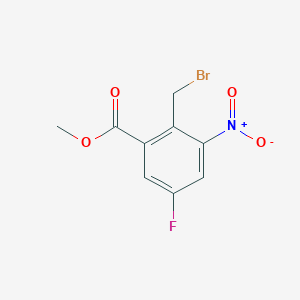
2-(4-Chlorophenyl)-2-cyclopentyl-2-hydroxyacetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-(4-Chlorophenyl)-2-cyclopentyl-2-hydroxyacetic acid” is a complex organic compound. It contains a 4-chlorophenyl group, a cyclopentyl group, and a hydroxyacetic acid group .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the introduction of the 4-chlorophenyl group, the cyclopentyl group, and the hydroxyacetic acid group. Unfortunately, without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its constituent groups. The 4-chlorophenyl group would provide aromatic character, the cyclopentyl group would introduce a cyclic structure, and the hydroxyacetic acid group would contribute both a hydroxyl (-OH) and a carboxyl (-COOH) functional group .
Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The aromatic ring in the 4-chlorophenyl group might undergo electrophilic aromatic substitution reactions. The hydroxyacetic acid group could participate in typical acid-base reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar hydroxyacetic acid group could enhance its solubility in polar solvents .
科学的研究の応用
Environmental Impact and Toxicology
The environmental impact and toxicological properties of compounds related to 2-(4-Chlorophenyl)-2-cyclopentyl-2-hydroxyacetic acid, such as phenoxyacetic acid herbicides and chlorophenols, have been extensively studied. These compounds, due to their widespread use in agriculture and industry, have raised concerns regarding their safety and the potential link to adverse health outcomes, including non-Hodgkin's lymphoma and soft-tissue sarcomas (Kelly & Guidotti, 1989; Zahm & Blair, 1992). Research emphasizes the necessity for understanding the environmental behavior of these chemicals and their potential impacts on human health and ecosystems.
Biodegradation and Environmental Remediation
Studies on the biodegradation of phenoxyacetic acid compounds, including 2,4-dichlorophenoxyacetic acid (a compound closely related to 2-(4-Chlorophenyl)-2-cyclopentyl-2-hydroxyacetic acid), highlight the role of microorganisms in degrading these compounds in the environment. The microbial degradation of such herbicides presents a promising avenue for the remediation of environments contaminated with these chemicals, thereby mitigating their potentially harmful effects (Magnoli et al., 2020).
Molecular Mechanisms and Biological Activities
The investigation into the molecular mechanisms underlying the biological activities of 2-(4-Chlorophenyl)-2-cyclopentyl-2-hydroxyacetic acid and related compounds provides insights into their potential therapeutic applications. Research in this area focuses on understanding how these compounds interact with biological systems at the molecular level, which is crucial for the development of new drugs and therapeutic agents (Tjahjono et al., 2022).
作用機序
Target of Action
Similar compounds such as 4-chlorophenylacetic acid have been reported to possess anticancer properties
Biochemical Pathways
For instance, DDT and its metabolites, which share structural similarities with the compound , are known to affect several biochemical pathways .
Pharmacokinetics
Similar compounds such as 4-chlorophenylacetic acid are known to be soluble in water , which suggests that they could be readily absorbed and distributed in the body. The metabolism and excretion of these compounds would depend on their specific chemical properties and the metabolic pathways present in the organism.
Result of Action
Similar compounds such as 4-chlorophenylacetic acid are known to possess anticancer properties , suggesting that they may have effects at the molecular and cellular levels that contribute to this activity.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-(4-Chlorophenyl)-2-cyclopentyl-2-hydroxyacetic acid. Factors such as pH, temperature, and the presence of other substances can affect the stability of the compound and its ability to interact with its targets. Additionally, the compound’s action and efficacy can be influenced by factors such as the physiological state of the organism and the presence of other compounds that may interact with the same targets .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-(4-chlorophenyl)-2-cyclopentyl-2-hydroxyacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClO3/c14-11-7-5-10(6-8-11)13(17,12(15)16)9-3-1-2-4-9/h5-9,17H,1-4H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYTSGJDEVCAFHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(C2=CC=C(C=C2)Cl)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chlorophenyl)-2-cyclopentyl-2-hydroxyacetic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(2,4-Dichloro-5-fluorophenyl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B6333238.png)
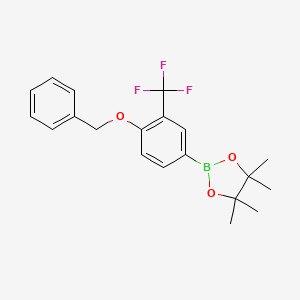
![1-[3-(2-Fluorophenyl)-1,2,4-thiadiazol-5-yl]piperazine](/img/structure/B6333264.png)
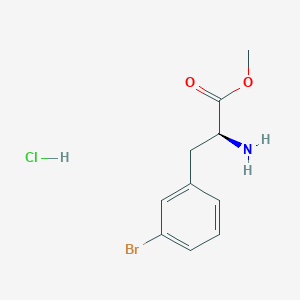

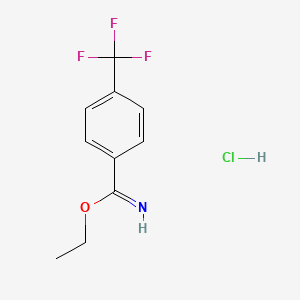
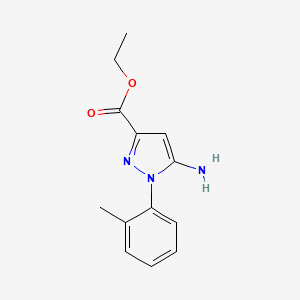
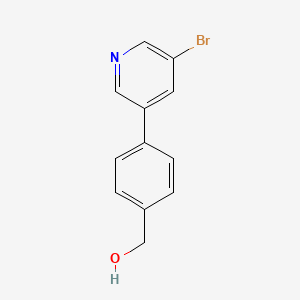

![6-Methoxy-pyrazolo[1,5-a]pyridine-3-carboxylic acid methyl ester](/img/structure/B6333304.png)

